![molecular formula C9H10BrF3N2O2 B1483634 4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098073-81-3](/img/structure/B1483634.png)
4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.08 . It is typically stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity
- Researchers have developed methodologies for the synthesis and biological evaluation of a library of pyrazole derivatives, showcasing the versatility of pyrazole scaffolds in medicinal chemistry. For instance, the design and synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole derivatives involve multiple steps, including reaction with alpha-bromoketones and utilization of scavenger resins for amide formation, illustrating the compound's utility in generating diverse chemical libraries for biological screening (Donohue et al., 2002).
- The site-selective functionalization of trifluoromethyl-substituted pyrazoles has been explored using modern organometallic methods. This approach demonstrates the regioflexibility of functionalizing simple heterocyclic starting materials into various isomers, significantly expanding the synthetic utility of pyrazole compounds (Schlosser et al., 2002).
Biological Applications
- Novel pyrazole carboxamide compounds have been synthesized with potential antifungal activities. These studies highlight the compound's role in developing antifungal agents, where specific pyrazole derivatives showed higher activity against phytopathogenic fungi compared to existing treatments, underscoring the chemical's significance in agricultural and pharmaceutical research (Du et al., 2015).
Material Science Applications
- The synthesis of ortho-halo-substituted aryl-2-aminobutyric acids using pyrazole intermediates showcases the compound's utility in material science. The regioselective halogenation and subsequent reactions demonstrate its application in synthesizing complex molecules with potential applications in new material development (Heim-Riether, 2008).
properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-4(2)3-15-6(8(16)17)5(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOTHWRVLSXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.